

Application Notes and Protocols for N-Acylation of 2-Aminothiophenes

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Compound of Interest

Compound Name: *Ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate*

Cat. No.: *B187368*

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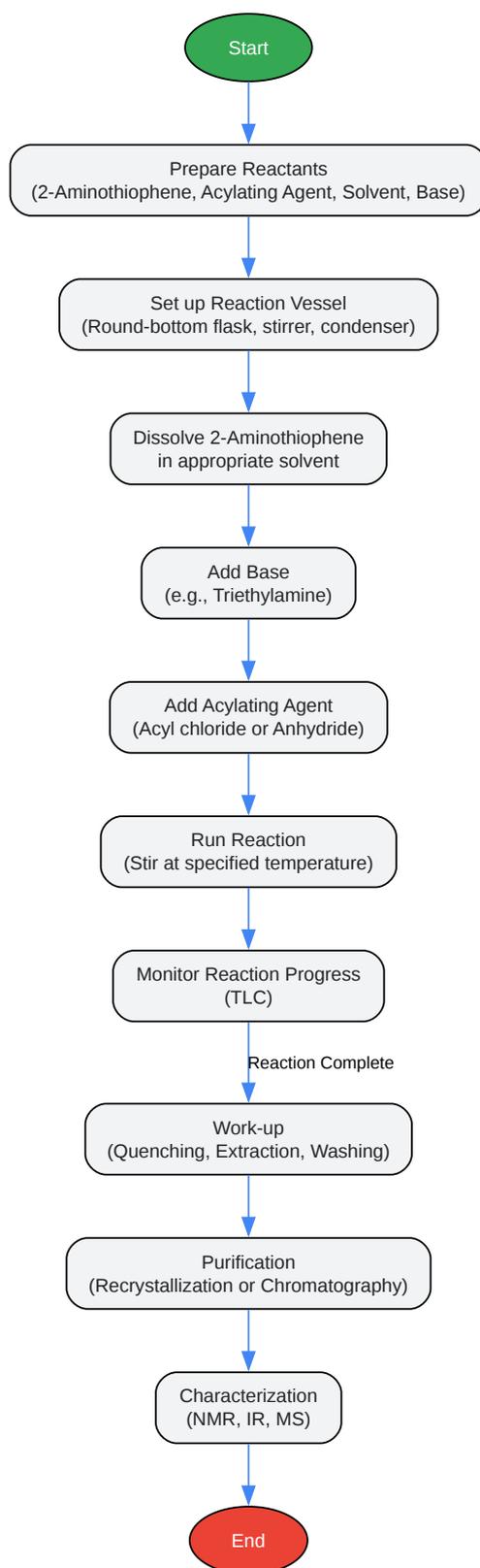
This document provides detailed experimental procedures for the N-acylation of 2-aminothiophenes, a critical transformation in the synthesis of various biologically active compounds. The protocols outlined below are based on established literature methods and are intended to serve as a comprehensive guide for researchers in organic synthesis and medicinal chemistry.

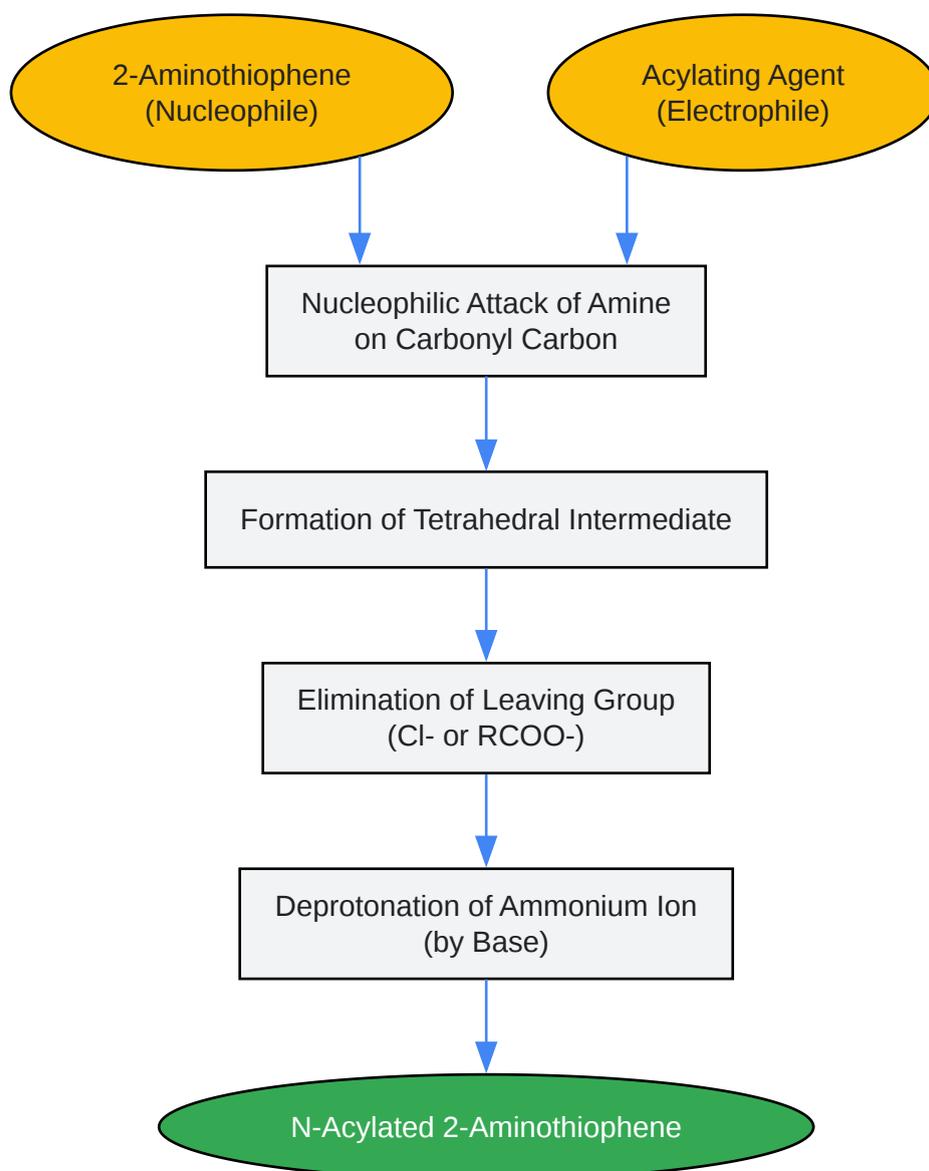
Introduction

2-Aminothiophenes are versatile heterocyclic building blocks used in the synthesis of a wide range of pharmaceutical agents and functional materials. Their N-acylation is a fundamental step to introduce diverse functional groups, leading to the generation of libraries of compounds for drug discovery and development. The resulting N-acylated 2-aminothiophenes are precursors to various therapeutic agents, including those with cytostatic and anti-inflammatory properties.^[1] This document details two common methods for N-acylation: using acyl chlorides and carboxylic anhydrides.

General Reaction Scheme

The N-acylation of a 2-aminothiophene proceeds via the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the acylating agent (acyl chloride or anhydride), followed by the elimination of a leaving group (chloride or carboxylate) to form the corresponding amide.





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References

- 1. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

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